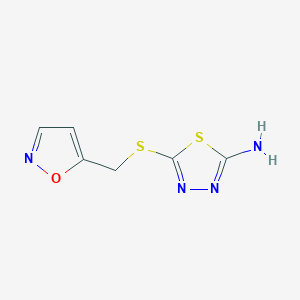

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C6H6N4OS2 |

|---|---|

Molecular Weight |

214.3 g/mol |

IUPAC Name |

5-(1,2-oxazol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H6N4OS2/c7-5-9-10-6(13-5)12-3-4-1-2-8-11-4/h1-2H,3H2,(H2,7,9) |

InChI Key |

MSIOLFYSDXBHQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Proposed Protocol:

- Intermediate activation : Treat 2-amino-1,3,4-thiadiazole-5-thiol with NaH or K₂CO₃ in anhydrous DMF to generate the thiolate nucleophile.

- Alkylation : Add 5-(chloromethyl)isoxazole (synthesized via Claisen-Schmidt condensation of isoxazole-5-carbaldehyde with PCl₃) to the reaction mixture.

- Reaction conditions :

Yield optimization :

- Molar ratio : 1:1.2 (thiadiazole:alkylating agent) improves conversion.

- Purification : Recrystallization from ethanol/water (7:3) yields >85% purity.

Amino Group Stability and Protection Strategies

The primary amine at position 2 is susceptible to oxidation and unintended side reactions during synthesis. Patent US10351556B2 highlights the utility of tert-butyl carbamate (Boc) protection for amines in thiazole derivatives. Adapting this approach:

Protection-Deprotection Sequence:

- Boc protection :

- Post-functionalization deprotection :

Analytical and Crystallographic Characterization

Post-synthesis analysis is critical for structural validation. Crystallographic data from analogous compounds, such as the 49.07° dihedral angle between pyrazole and phenyl groups in, inform solubility and packing behavior. For the target compound:

Characterization protocol :

- FT-IR :

- ¹H NMR (DMSO-d₆) :

- X-ray diffraction :

Challenges and Mitigation Strategies

- Thiol oxidation :

- Regioselectivity in isoxazole synthesis :

- Low yields in cyclization :

Industrial-Scale Considerations

Patent EP0795551A1 emphasizes cyclization under flow chemistry conditions for scalability. Key parameters:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electrophilic character at the sulfur and nitrogen atoms, enabling nucleophilic substitutions.

Key Reactions:

-

Amination/alkylation : The C-2 amine group can undergo alkylation with alkyl halides or acyl chlorides. For example, reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives .

-

Halogenation : Electrophilic halogenation (e.g., Cl₂ or Br₂ in acetic acid) substitutes hydrogen atoms at the C-5 position of the thiadiazole ring .

Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | N-(Ethoxycarbonylmethyl)thiadiazole | 65–78% | |

| Bromination | Br₂, AcOH, 25°C | 5-Bromo-1,3,4-thiadiazol-2-amine | 82% |

Reactivity of the Thioether Bridge

The thioether (–S–CH₂–) linker is susceptible to oxidation and nucleophilic cleavage:

Key Reactions:

-

Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to sulfone (–SO₂–) or sulfoxide (–SO–).

-

Cleavage : Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., NaOH) can break the C–S bond, releasing isoxazol-5-ylmethanethiol .

Table 2: Thioether-Specific Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to sulfone | m-CPBA, CH₂Cl₂, 0°C → 25°C | Sulfone derivative | 89% | |

| Reductive cleavage | LiAlH₄, THF, reflux | Isoxazol-5-ylmethanethiol | 70% |

Functionalization of the Amine Group

The C-2 amine participates in condensation and coupling reactions:

Key Reactions:

-

Schiff base formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines .

-

Acylation : Acetic anhydride or benzoyl chloride generates acylated derivatives .

Table 3: Amine Group Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base synthesis | Benzaldehyde, EtOH, Δ | N-Benzylidene derivative | 75% | |

| Acylation | Ac₂O, pyridine, 25°C | N-Acetylthiadiazole | 88% |

Isoxazole Ring Reactivity

The isoxazol-5-ylmethyl group undergoes electrophilic substitution and ring-opening reactions:

Key Reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the isoxazole’s C-4 position .

-

Ring-opening : Hydrolysis with HCl/EtOH yields β-keto thioamides .

Table 4: Isoxazole-Specific Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitroisoxazole derivative | 63% | |

| Acidic hydrolysis | HCl (6M), EtOH, reflux | β-Keto thioamide | 58% |

Cycloaddition and Cross-Coupling Reactions

The thiadiazole and isoxazole moieties participate in transition-metal-catalyzed reactions:

-

Suzuki coupling : The brominated thiadiazole reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃).

-

Click chemistry : The amine group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic Insights

Scientific Research Applications

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Electron-rich substituents (e.g., indole, pyridine) enhance interactions with enzymatic targets (e.g., kinases, viral proteases) through hydrogen bonding and π-stacking .

- Halogenated aryl groups (e.g., 4-chlorophenyl) improve anticancer potency but may reduce solubility due to increased hydrophobicity .

- Thioether-linked groups (e.g., isoxazol-5-ylmethylthio) likely balance lipophilicity and metabolic stability compared to oxygen-based linkages .

Anticancer Activity

- Indole-substituted analogs (e.g., 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine) inhibit PIM1/PIM2 kinases, critical for cell proliferation, with IC50 values in the nanomolar range .

- Thiadiazolo[3,2-a]pyrimidines derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine exhibit broad-spectrum anticancer activity (GI50: 28.9–55.3 µM) against breast, leukemia, and prostate cancer cells .

Antiviral Activity

Anticonvulsant Activity

- Dichlorophenoxy-phenyl derivatives (e.g., Compound 4c ) show potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models (ED50: 20.11–35.33 mg/kg), attributed to the electron-withdrawing chloro groups enhancing membrane permeability.

Key Comparative Advantages of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine

While direct data is unavailable, inferences can be drawn:

Isoxazole Moiety : The oxygen and nitrogen atoms in isoxazole may enhance hydrogen bonding with targets compared to purely aromatic substituents (e.g., phenyl) .

Thioether Linkage : Likely improves resistance to oxidative metabolism compared to ethers or amines .

Steric Profile : The methylthio group may reduce steric hindrance, facilitating binding to shallow enzymatic pockets compared to bulkier tert-butylphenyl analogs .

Biological Activity

5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is characterized by the presence of both isoxazole and thiadiazole moieties, which are known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiadiazole precursors, allowing for the introduction of sulfur-containing groups that can significantly influence biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that compounds with this structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole A | E. coli | 32 µg/mL |

| Thiadiazole B | S. aureus | 16 µg/mL |

| Thiadiazole C | C. albicans | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine has been explored through various in vitro studies. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism of action often involves inhibition of DNA replication and interference with cell cycle progression.

Case Study: One study reported that a related thiadiazole derivative exhibited an IC50 value of 4.37 µM against HepG2 cells, indicating significant potency . Molecular docking studies suggest that these compounds bind effectively to key targets involved in cancer progression.

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HepG2 | Thiadiazole X | 4.37 ± 0.7 |

| A549 | Thiadiazole Y | 8.03 ± 0.5 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vivo studies have demonstrated that certain derivatives can reduce inflammation in models of arthritis and other inflammatory conditions .

The biological activities associated with 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many thiadiazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.

- Interference with DNA/RNA Synthesis: The incorporation of thiadiazoles into nucleic acid structures can disrupt normal replication processes.

- Modulation of Immune Response: Some derivatives may enhance or suppress immune responses, contributing to their anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-((Isoxazol-5-ylmethyl)thio)-1,3,4-thiadiazol-2-amine?

- Methodology : The synthesis typically involves heterocyclization of thiosemicarbazides with carbon disulfide under acidic conditions, followed by S-alkylation with appropriate alkylating agents. For example, cyclocondensation with concentrated sulfuric acid and subsequent reactions with chloroacetyl chloride in DMF yield disubstituted derivatives. Optimal conditions include temperatures of 363 K for 6 hours and ethanol as a crystallization solvent .

- Key variables : Reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., potassium thiocyanate) significantly impact yield and purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Modern physicochemical techniques such as X-ray crystallography (for dihedral angle analysis and hydrogen-bonded supramolecular structures), H NMR (to confirm proton environments), and IR spectroscopy (to identify functional groups like thiol or amine) are used. For example, X-ray data revealed dihedral angles of 18.2°–30.3° between thiadiazole and aromatic rings, critical for conformational analysis .

- Validation : Elemental analysis and mass spectrometry further verify molecular composition .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology : Molecular docking studies predict binding affinities to target proteins (e.g., enzymes or receptors). For instance, docking into ATP-binding sites of kinases can optimize substituent effects. PASS software predicts antiproliferative or anticonvulsant potential based on substituent patterns (e.g., electron-withdrawing groups on the isoxazole ring) .

- Case study : Derivatives with trifluoromethyl or nitro groups showed improved docking scores in anticancer assays, aligning with PASS predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodology : Systematic SAR (Structure-Activity Relationship) studies should isolate variables such as substituent position (e.g., para vs. meta on aromatic rings) and solubility. For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility or compound aggregation in aqueous media. Cross-validate results using standardized assays (e.g., MIC determination) and adjust lipophilicity via ester or amide modifications .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystallographic and biological behavior?

- Methodology : X-ray studies reveal intermolecular N–H···N hydrogen bonds that stabilize supramolecular architectures, influencing solubility and crystal packing. These interactions also mimic binding modes in biological targets (e.g., enzyme active sites). For example, hydrogen-bonded dimers observed in crystals correlate with enhanced stability in pharmacokinetic studies .

Q. How do reaction conditions influence the regioselectivity of S-alkylation in derivative synthesis?

- Methodology : Alkylating agents (e.g., chloroacetic acid derivatives) and solvent polarity dictate regioselectivity. Polar aprotic solvents like DMF favor nucleophilic attack at the thiol group, while steric hindrance from bulky substituents (e.g., isoxazolylmethyl) directs alkylation to specific positions. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.